molecular formula C17H13N5O6S B417483 N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

Cat. No.: B417483
M. Wt: 415.4g/mol
InChI Key: SZTDHBOVYZKKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with carbon disulfide to form a hydrazonoyl chloride intermediate. This intermediate is then reacted with 4-nitrophenylacetohydrazonoyl bromide in the presence of a base such as triethylamine to yield the desired oxadiazole derivative . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to ensure complete conversion of the reactants.

Chemical Reactions Analysis

N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The biological activity of N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is primarily attributed to its ability to interact with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The oxadiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:

These compounds share similar structural motifs but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C17H13N5O6S

Molecular Weight

415.4g/mol

IUPAC Name

N-(4-nitrophenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C17H13N5O6S/c1-10(15(23)18-12-4-8-14(9-5-12)22(26)27)29-17-20-19-16(28-17)11-2-6-13(7-3-11)21(24)25/h2-10H,1H3,(H,18,23)

InChI Key

SZTDHBOVYZKKHX-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.